The Discovery and Isolation of Tiostrepton: A Technical Guide
The Discovery and Isolation of Tiostrepton: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiostrepton, a complex thiopeptide antibiotic, has been a subject of scientific interest for decades due to its potent antimicrobial and anticancer activities. First isolated from Streptomyces azureus, its intricate molecular architecture and multifaceted mechanism of action present both a challenge and an opportunity for drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and purification of tiostrepton. It includes detailed experimental protocols, quantitative data from various stages of the process, and visualizations of the key signaling pathways affected by this remarkable natural product.
Discovery and Producing Organisms
Tiostrepton was first reported in 1955 as a product of Streptomyces azureus.[1] Subsequently, other Streptomyces species, including Streptomyces laurentii and Streptomyces hawaiiensis, were also identified as producers.[1][2][3] These Gram-positive, soil-dwelling bacteria are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities.[4][5] The initial discovery of tiostrepton's potent activity against Gram-positive bacteria spurred further investigation into its chemical nature and therapeutic potential.
Fermentation and Isolation
The production of tiostrepton is typically achieved through submerged aerobic fermentation of a tiostrepton-producing Streptomyces strain. The following sections detail a representative protocol for the fermentation and subsequent isolation and purification of tiostrepton.
Experimental Protocol: Fermentation
This protocol is based on methods described for the submerged fermentation of Streptomyces species for antibiotic production.[2][6][7][8][9][10]
2.1.1. Media Preparation:
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Seed Medium (per liter):
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Yeast Extract: 4 g
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Malt Extract: 10 g
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Mannitol: 4 g
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pH adjusted to 7.2 before sterilization.
-
-
Production Medium (per liter):
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Starch: 20 g
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Glucose: 10 g
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Soybean Meal: 10 g
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Corn Steep Liquor: 5 g
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(NH₄)₂SO₄: 2 g
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CaCO₃: 2 g
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Trace Element Solution: 1 mL (containing FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O)
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2.1.2. Fermentation Conditions:
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Inoculum Preparation: A spore suspension of the Streptomyces strain is used to inoculate a baffled flask containing the seed medium. The culture is incubated at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
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Production Culture: The seed culture is then used to inoculate the production medium at a 5-10% (v/v) ratio in a fermenter.
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Fermentation Parameters: The production culture is maintained at 25-30°C for 96-120 hours. The pH is maintained between 6.5 and 7.5, and the dissolved oxygen level is kept above 30% through controlled agitation and aeration.
Experimental Protocol: Isolation and Purification
The following protocol is a generalized procedure based on established methods for the extraction and purification of thiopeptide antibiotics.[2][11]
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Mycelial Harvest: After fermentation, the culture broth is centrifuged to separate the mycelial biomass from the supernatant. Tiostrepton is primarily located within the mycelia.
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Extraction: The mycelial cake is extracted with an organic solvent such as chloroform (B151607) or methanol. The extraction is typically performed with stirring for several hours.
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Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
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Washing and Precipitation: The crude extract is washed with a non-polar solvent like hexane (B92381) to remove lipids and other impurities. Tiostrepton can then be precipitated by the addition of a less polar solvent, such as diethyl ether.
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Crystallization: The precipitated tiostrepton is collected and can be further purified by crystallization from a solvent system like chloroform-methanol.
Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of Tiostrepton.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇₂H₈₅N₁₉O₁₈S₅ |
| Molar Mass | 1664.83 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 246-256 °C (decomposes) |
| Solubility | Soluble in chloroform, dichloromethane, dioxane, pyridine, glacial acetic acid, and DMF. Practically insoluble in lower alcohols, nonpolar organic solvents, and dilute aqueous acids or bases. |
Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tiostrepton
| Functional Group/Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |
| Olefinic Protons | 5.0 - 6.5 | 100 - 140 |
| α-Protons (amino acids) | 3.5 - 5.0 | 40 - 65 |
| Methyl Protons | 0.8 - 2.5 | 10 - 30 |
| Thiazole Carbons | - | 145 - 175 |
| Carbonyl Carbons | - | 160 - 180 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. This table provides approximate ranges.
Table 2: Key Mass Spectrometry Data for Tiostrepton
| Ion Type | m/z Value | Interpretation |
| [M+H]⁺ | ~1665.5 | Protonated molecular ion |
| [M+Na]⁺ | ~1687.5 | Sodiated molecular ion |
| Fragment Ions | Various | Fragmentation of the peptide backbone and side chains provides structural information. |
Signaling Pathways and Mechanism of Action
Tiostrepton exerts its biological effects through the modulation of several key cellular pathways.
Inhibition of Bacterial Protein Synthesis and the Stringent Response
In bacteria, tiostrepton's primary mechanism of action is the inhibition of protein synthesis. It binds to a cleft in the 23S rRNA of the large ribosomal subunit, a site that also involves the ribosomal protein L11.[12] This binding event sterically hinders the association of elongation factors Tu (EF-Tu) and G (EF-G) with the ribosome, thereby halting protein elongation.
Furthermore, tiostrepton's interaction with the L11 protein interferes with the stringent response, a bacterial stress response mechanism.[12][13][14][15][16] Under conditions of amino acid starvation, uncharged tRNAs bind to the ribosomal A-site, which activates the enzyme RelA to produce the alarmone (p)ppGpp.[12][13][15] (p)ppGpp then orchestrates a global reprogramming of gene expression to conserve resources. By binding to the L11-23S rRNA complex, tiostrepton prevents the RelA-mediated synthesis of (p)ppGpp, thus disrupting the stringent response.[12][13][14]
Caption: Tiostrepton's inhibition of the stringent response.
Anticancer Activity via FOXM1 Inhibition
Tiostrepton has demonstrated significant anticancer activity, largely attributed to its inhibition of the Forkhead Box M1 (FOXM1) transcription factor.[13][17][18][19][20][21] FOXM1 is a key regulator of the cell cycle and is often overexpressed in various cancers, where it promotes proliferation and contributes to drug resistance.[17][18][19][20] Tiostrepton has been shown to downregulate the expression of FOXM1 and its downstream targets, such as Cyclin B1, leading to cell cycle arrest and apoptosis.[18][19] The proposed mechanism involves tiostrepton forming a complex with FOXM1 and its DNA binding site, thereby preventing transcriptional activation.[18]
Caption: Tiostrepton's inhibition of the FOXM1 signaling pathway.
Immunomodulatory Effects via TLR9 Inhibition
Recent studies have revealed an immunomodulatory role for tiostrepton through its inhibition of Toll-like receptor 9 (TLR9) signaling.[22][23][24][25] TLR9 is an intracellular receptor that recognizes unmethylated CpG DNA motifs, which are common in bacteria and viruses.[24][25] Upon activation, TLR9 initiates a signaling cascade, primarily through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[23][24] Tiostrepton has been shown to inhibit TLR9-mediated NF-κB activation, suggesting its potential as an anti-inflammatory agent.[22]
References
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- 13. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
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- 18. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Down-regulation of FoxM1 by thiostrepton or small interfering RNA inhibits proliferation, transformation ability and angiogenesis, and induces apoptosis of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting FoxM1 by thiostrepton inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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